

Application Notes and Protocols: ^1H and ^{13}C NMR Spectral Analysis of Angelicolide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Angelicolide

Cat. No.: B149960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelicolide, a natural product classified as a coumarin, is identified by the CAS number 90826-58-7 and possesses the molecular formula $\text{C}_{24}\text{H}_{28}\text{O}_4$.^{[1][2]} Compounds of this class are known for their diverse pharmacological activities, making them of significant interest to the scientific and drug development communities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such natural products. This document provides a detailed guide to the NMR spectral analysis of **Angelicolide**, including standardized protocols for data acquisition and presentation.

^1H and ^{13}C NMR Spectral Data of **Angelicolide**

A comprehensive search of scientific literature did not yield a publication with a complete and officially assigned set of ^1H and ^{13}C NMR spectral data for **Angelicolide**. While the compound is commercially available and its basic chemical information is known, detailed spectroscopic analysis and data are not readily accessible in the public domain.

The following tables are presented as a template for the proper formatting and presentation of NMR data once it has been acquired.

Table 1: ^1H NMR Spectral Data of **Angelicolide**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
----------	-------------------------------------	--------------	---------------------------------	-------------

Table 2: ^{13}C NMR Spectral Data of **Angelicolide**

Position	Chemical Shift (δ , ppm)
----------	----------------------------------

Experimental Protocols

The following protocols are provided as a standard methodology for the acquisition of high-quality ^1H and ^{13}C NMR spectra of coumarin compounds such as **Angelicolide**.

1. Sample Preparation

- **Sample Purity:** Ensure the sample of **Angelicolide** is of high purity (ideally >95%) to avoid interference from impurities in the NMR spectra.[\[1\]](#)
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a common and suitable solvent for coumarins. Other deuterated solvents such as $\text{DMSO}-d_6$, $\text{acetone}-d_6$, or $\text{methanol}-d_4$ may be used depending on the solubility of the compound.
- **Sample Concentration:** Dissolve 5-10 mg of **Angelicolide** in approximately 0.5-0.7 mL of the chosen deuterated solvent.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).
- **NMR Tube:** Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Instrument Parameters

The following are general parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ^1H NMR:

- Pulse Sequence: A standard single-pulse sequence is typically used.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

For ^{13}C NMR:

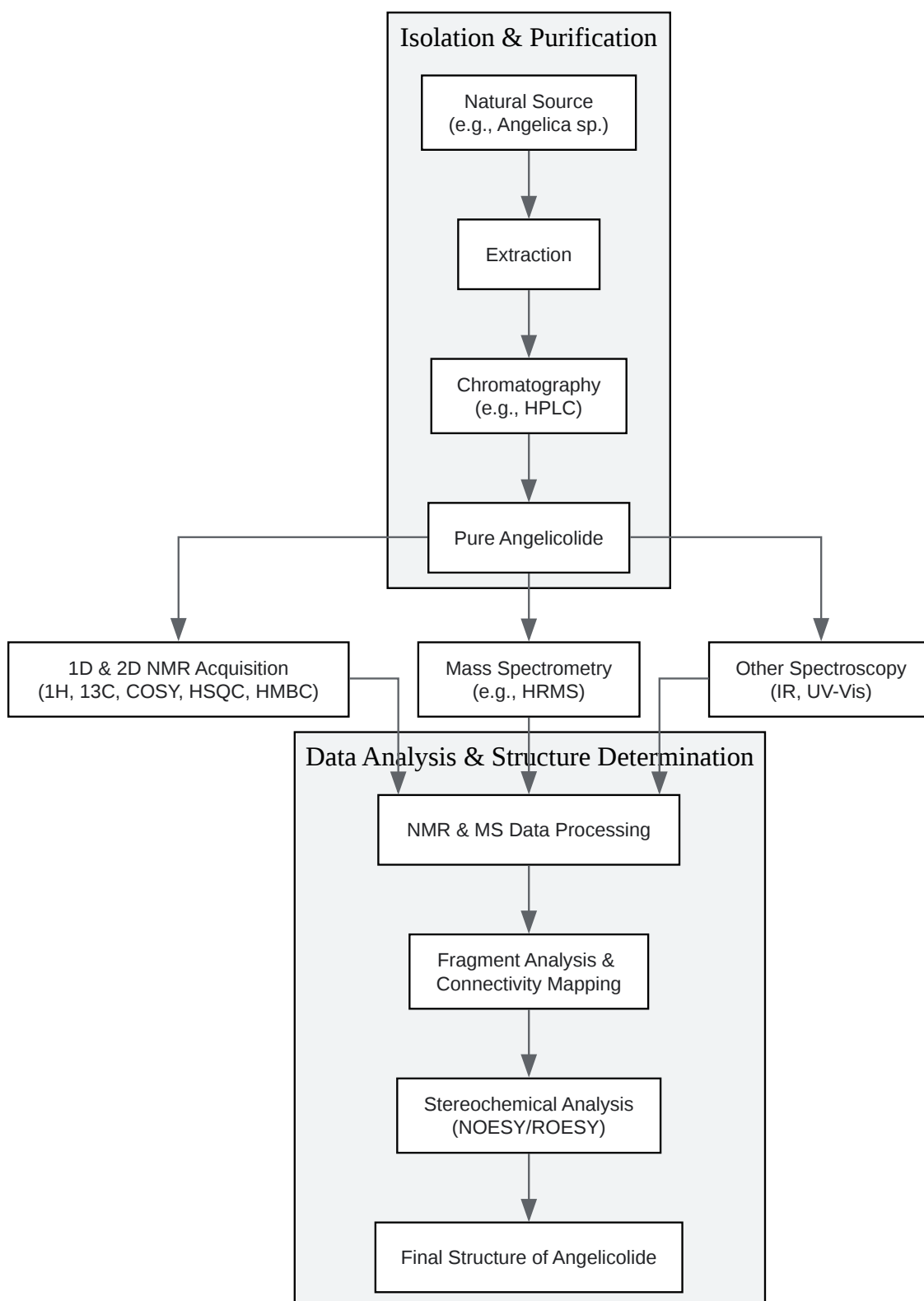
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans are typically required due to the lower natural abundance of the ^{13}C isotope.
- Spectral Width: A spectral width of 200-250 ppm is standard.

3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0 ppm.
- Peak Picking and Integration (for ^1H NMR): Identify all peaks and integrate their areas to determine the relative number of protons.

Structural Elucidation Workflow for **Angelicolide**

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like **Angelicolide** using NMR and other spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and structural elucidation of **Angelicolide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 90826-58-7 | Angelicolide [phytopurify.com]
- 2. angelicolide, 90826-58-7 [thegoodscentscompany.com]
- To cite this document: BenchChem. [Application Notes and Protocols: ^1H and ^{13}C NMR Spectral Analysis of Angelicolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149960#1h-and-13c-nmr-spectral-analysis-of-angelicolide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com